Chlordene

Catalog No.
S523480
CAS No.
3734-48-3
M.F
C10H6Cl6
M. Wt
338.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordene

CAS Number

3734-48-3

Product Name

Chlordene

IUPAC Name

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene

Molecular Formula

C10H6Cl6

Molecular Weight

338.9 g/mol

InChI

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2

InChI Key

XCJXQCUJXDUNDN-UHFFFAOYSA-N

SMILES

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Solubility

In water, 4.62X10-4 mg/L @ 25 °C

Synonyms

Chlordene; AI3-15150; AI3 15150; AI315150

Canonical SMILES

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Description

The exact mass of the compound Chlorden is 335.8601 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.62x10-4 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chlordane, also known as octachlorohexahydromethanoindene, is an organochlorine compound with the molecular formula C10H6Cl8C_{10}H_6Cl_8 and a CAS number of 57-74-9. Initially developed in the late 1940s by Velsicol Chemical Corporation, it was primarily used as a pesticide for agricultural crops and termite control in residential settings until its ban in the United States in 1988 due to environmental and health concerns . Chlordane appears as a viscous, colorless to amber liquid with a mild odor, although it is often described as odorless. It is insoluble in water but highly soluble in organic solvents, making it effective as a contact insecticide .

Chlorden is a toxic compound with several safety concerns:

  • Acute toxicity: Exposure to high levels of Chlorden can cause nervous system problems, including tremors, seizures, and even death ().
  • Chronic toxicity: Long-term exposure to Chlorden has been linked to various health problems, including cancer and neurological disorders ().
  • Environmental impact: Chlorden is persistent in the environment and can accumulate in the food chain, posing a risk to wildlife ().

Insecticidal Properties

Early research focused on Chlorden's insecticidal properties. Studies demonstrated its efficacy against various insects, including grasshoppers, beetles, and termites []. This led to its widespread adoption in agriculture for crop protection.

However, further research identified limitations. Chlorden exhibited broad-spectrum toxicity, harming beneficial insects alongside target pests []. Additionally, its persistence in the environment raised concerns about bioaccumulation, the process where toxins accumulate in organisms as they move up the food chain [].

Environmental Impact Studies

Scientific research played a crucial role in uncovering Chlorden's negative environmental impact. Studies documented its persistence in soil and water, highlighting its potential to contaminate ecosystems []. Additionally, research showed its ability to bioaccumulate in fish and wildlife, posing a threat to predator species [].

Chlordane is produced through the chlorination of chlordene, which involves the reaction of hexachlorocyclopentadiene with cyclopentadiene to form an adduct that is subsequently chlorinated. The primary products are various isomers of chlordane, including alpha and beta forms, as well as other related compounds such as heptachlor and nonachlor . Chlordane can decompose when exposed to strong oxidizers or alkaline agents, resulting in toxic gases such as carbon monoxide and hydrogen chloride .

Chlordane exhibits significant biological activity, primarily as a neurotoxin. It disrupts normal neurotransmission by inhibiting gamma-aminobutyric acid (GABA), leading to symptoms such as tremors, convulsions, and potential long-term neurological damage . Chronic exposure has been linked to various health issues, including liver damage and increased risk of certain cancers, particularly non-Hodgkin lymphoma . Its persistence in the environment and bioaccumulation in fatty tissues further exacerbate its toxicological profile.

The synthesis of chlordane involves multiple steps:

  • Formation of Chlordene: Hexachlorocyclopentadiene reacts with cyclopentadiene via a Diels-Alder reaction to produce chlordene.
  • Chlorination: The chlordene undergoes chlorination to yield chlordane and its isomers. This process can yield a mixture containing over 140 different compounds .
  • Purification: The technical grade of chlordane typically contains 60-75% chlordane along with other chlorinated cyclodienes like heptachlor and nonachlor .

Chlordane was predominantly used for:

  • Pesticide: Effective against termites and various agricultural pests.
  • Residential Termiticide: Applied extensively for termite control in homes until its ban.
  • Agricultural Use: Utilized on crops like corn and citrus before being banned for such applications due to health risks .

Studies have shown that chlordane interacts adversely with various biological systems:

  • Neurotoxic Effects: Exposure leads to neurological symptoms including headaches, dizziness, and tremors .
  • Endocrine Disruption: Chlordane exposure has been associated with metabolic disorders such as diabetes and insulin resistance .
  • Carcinogenic Potential: Classified by the Environmental Protection Agency as a probable human carcinogen based on animal studies linking it to liver cancer .

Chlordane belongs to a class of compounds known as chlorinated cyclodienes. Some similar compounds include:

CompoundMolecular FormulaCAS NumberKey Characteristics
AldrinC12H8Cl6C_{12}H_{8}Cl_6309-00-2Metabolizes into dieldrin; used as an insecticide.
DieldrinC12H8Cl6OC_{12}H_{8}Cl_6O60-57-1More toxic than aldrin; used in agriculture.
HeptachlorC10H5Cl7C_{10}H_{5}Cl_776-44-8Used similarly to chlordane; metabolizes into heptachlor epoxide.
EndrinC12H8Cl6C_{12}H_{8}Cl_672-20-8Highly toxic; used in agriculture but banned in many regions.

Uniqueness of Chlordane:
Chlordane's unique structure—characterized by eight chlorine atoms—enhances its stability and persistence in the environment compared to other cyclodienes. Its ability to bioaccumulate makes it particularly hazardous, leading to long-term ecological impacts even after its use has ceased .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

335.8601

LogP

5.57 (LogP)
log Kow = 5.57

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y0NOO4CU6D

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (92.68%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (92.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.0X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

3734-48-3

General Manufacturing Information

4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: INACTIVE
MFR BY CONDENSING HEXACHLOROCYCLOPENTADIENE, MADE BY CHLORINATING PENTANES: US PATENT 2,509,160, OR CYCLOPENTADIENE: US PATENT 2,606,910, WITH CYCLOPENTADIENE TO PRODUCE CHLORDENE ... .
A new method is developed to synthesize chlordene. Cyclopentadiene and sodium hypochlorite are reacted at 20-40 °C. The reaction product is collected from the liquid phase and reacted with cyclopentadiene. The reaction product is then chlorinated to obtain chlordene.
CYCLODIENE INSECTICIDES ARE HIGHLY CHLORINATED CYCLIC HYDROCARBONS WITH ENDOMETHYLENE BRIDGED STRUCTURES PREPARED BY DIELS-ALDER DIENE REACTION. DEVELOPMENT OF THESE MATERIALS RESULTED FROM HYMAN'S DISCOVERY IN 1945 OF CHLORDENE, THE ADDUCT OF HEXACHLOROCYCLOPENTADIENE & CYCLOPENTADIENE.
CHLORDENE IS AN INTERMEDIATE IN PRODUCTION OF THE INSECTICIDE CHLORDANE, & IS A MINOR CONSTITUENT OF LOW INSECTICIDAL ACTIVITY IN TECHNICAL CHLORDANE.
Termite-control agents are dispersed or dissolved in lubrication oils containing anionic and nonionic surfactants to yield a preparation having a high penetration rate into wood. A composition containing chlordene 50, polyoxyethylene alkylphenol ether-calcium dodecylbenzenesulfonate mixture 10, and lubricating oil 40% is given as an example.

Analytic Laboratory Methods

A method was developed to make a quantity of photoheptachlor-ketone available for identification of possible residues as well as for toxicological and metabolic studies. Heptachlor and chlordene are, respectively, hydrolyzed and metabolized to l-hydroxychlordene, which may be metabolically or chemically oxidized to l-ketochlordene, which may be photoisomerized to photoheptachlorketone. l-Hydroxychlordene is prepared synthetically from chlordene or by refluxing with silver carbonate in aqueous ethanol. l-Hydroxychlordene is oxidized to l-ketochlordene using activated manganese dioxide as the oxidant. A mixture of sodium dichromate, acetic acid, and water may also be used as an oxidant. This reagant is simple and gives good yields.

Interactions

Chlordene epoxide is only weakly toxic to houseflies because of its conversion to the Hydroxyepoxide; however, it can be slightly synergized by piperonyl butoxide. /chlordene epoxide/
Epinephrine is contraindicated since it may induce ventricular fibrillation due to the sensition of the myocardium by the chlorinated hydrocarbons. /Chlorinated hydrocarbon insecticides/

Dates

Modify: 2023-08-15
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2: Simond AE, Houde M, Lesage V, Verreault J. Temporal trends of PBDEs and emerging flame retardants in belugas from the St. Lawrence Estuary (Canada) and comparisons with minke whales and Canadian Arctic belugas. Environ Res. 2017 Jul;156:494-504. doi: 10.1016/j.envres.2017.03.058. Epub 2017 Apr 26. PubMed PMID: 28419962.
3: Gallistl C, Lok B, Schlienz A, Vetter W. Polyhalogenated compounds (chlorinated paraffins, novel and classic flame retardants, POPs) in dishcloths after their regular use in households. Sci Total Environ. 2017 Oct 1;595:303-314. doi: 10.1016/j.scitotenv.2017.03.217. Epub 2017 Apr 4. PubMed PMID: 28384585.
4: Brasseur C, Pirard C, L'homme B, De Pauw E, Focant JF. Measurement of Emerging Dechloranes in Human Serum Using Modulated Gas Chromatography Coupled to Electron Capture Negative Ionization Time-of-Flight Mass Spectrometry. Rapid Commun Mass Spectrom. 2016 Sep 21. doi: 10.1002/rcm.7745. [Epub ahead of print] PubMed PMID: 27654949.
5: L'Homme B, Calaprice C, Calvano CD, Zambonin C, Leardi R, Focant JF. Ultra-trace measurement of Dechloranes to investigate food as a route of human exposure. Chemosphere. 2015 Nov;139:525-33. doi: 10.1016/j.chemosphere.2015.07.043. Epub 2015 Aug 24. PubMed PMID: 26313934.
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9: Brasseur C, Pirard C, Scholl G, De Pauw E, Viel JF, Shen L, Reiner EJ, Focant JF. Levels of dechloranes and polybrominated diphenyl ethers (PBDEs) in human serum from France. Environ Int. 2014 Apr;65:33-40. doi: 10.1016/j.envint.2013.12.014. Epub 2014 Jan 15. PubMed PMID: 24440800.
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13: Shen L, Reiner EJ, MacPherson KA, Kolic TM, Helm PA, Richman LA, Marvin CH, Burniston DA, Hill B, Brindle ID, McCrindle R, Chittim BG. Dechloranes 602, 603, 604, Dechlorane Plus, and Chlordene Plus, a newly detected analogue, in tributary sediments of the Laurentian Great Lakes. Environ Sci Technol. 2011 Jan 15;45(2):693-9. doi: 10.1021/es1027844. Epub 2010 Dec 6. PubMed PMID: 21133428.
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